![molecular formula C16H25NO2 B5230462 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine, also known as MPHP, is a synthetic compound that belongs to the class of pyrrolidine cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is a potent stimulant that can cause euphoria, increased energy, and heightened alertness.
Mécanisme D'action
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine acts on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the stimulation of the reward pathway and the production of feelings of pleasure and euphoria.
Biochemical and Physiological Effects
The use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to a range of biochemical and physiological effects. These include increased heart rate, elevated blood pressure, and increased body temperature. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can also cause insomnia, anxiety, and paranoia. Long-term use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to addiction, psychosis, and other mental health problems.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine is that it is a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can be useful in studying the reward pathway and the production of feelings of pleasure and euphoria. However, one limitation of using 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine in laboratory experiments is that it can cause a range of adverse effects, including insomnia, anxiety, and paranoia.
Orientations Futures
There are several future directions for research on 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine. One area of interest is the development of new treatments for addiction and mental health problems related to the use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine. Another area of interest is the study of the long-term effects of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine on the brain and the body. Additionally, more research is needed to understand the mechanisms of action of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine and its effects on the central nervous system.
Conclusion
In conclusion, 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine is a synthetic compound that belongs to the class of pyrrolidine cathinones. It is a potent stimulant that can cause euphoria, increased energy, and heightened alertness. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to study its effects on the central nervous system. It acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. The use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to a range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has advantages and limitations for laboratory experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 1-pentanone with 3-methoxyphenyl magnesium bromide, followed by the reaction of the resulting compound with pyrrolidine. The final product is purified through recrystallization.
Applications De Recherche Scientifique
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can result in the stimulation of the reward pathway, leading to feelings of pleasure and euphoria.
Propriétés
IUPAC Name |
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-8-7-9-16(14-15)19-13-6-2-3-10-17-11-4-5-12-17/h7-9,14H,2-6,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHYMQMOCGBZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Methoxyphenoxy)pentyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
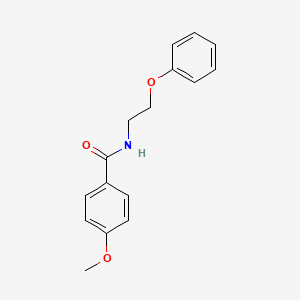
![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
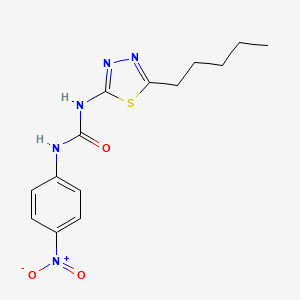
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
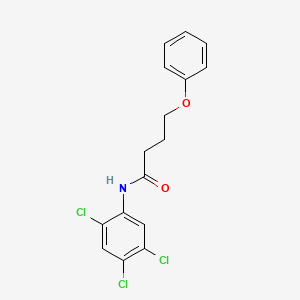
![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)
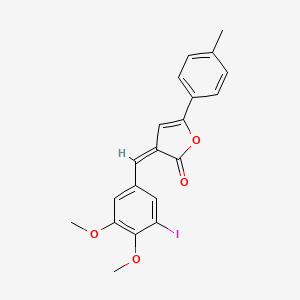
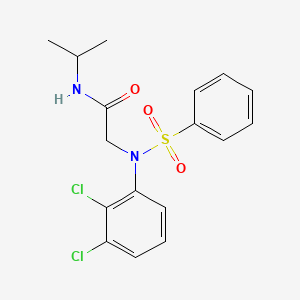
![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)